3-[(2E)-2-(2-phenylhydrazinylidene)-2,3-dihydro-1,3-thiazol-4-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a complex organic compound that features a unique combination of chromenone, thiazole, and phenylhydrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Phenylhydrazine Group: The thiazole intermediate is then reacted with phenylhydrazine in the presence of an acid catalyst to form the phenylhydrazinyl-thiazole derivative.
Coupling with Chromenone: The final step involves coupling the phenylhydrazinyl-thiazole derivative with a chromenone derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The phenylhydrazine moiety can be oxidized to form azo compounds.
Reduction: The chromenone ring can be reduced to form dihydro derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Azo derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-[2-(2-Phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It may inhibit key signaling pathways such as the MAPK/ERK pathway, leading to reduced cell growth and increased cell death.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol
- 3-(2-Phenylhydrazin-1-yl)cyclohex-2-en-1-one
Uniqueness
3-[2-(2-Phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one is unique due to its combined chromenone, thiazole, and phenylhydrazine structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H13N3O2S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[2-(2-phenylhydrazinyl)-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C18H13N3O2S/c22-17-14(10-12-6-4-5-9-16(12)23-17)15-11-24-18(19-15)21-20-13-7-2-1-3-8-13/h1-11,20H,(H,19,21) |
InChI Key |
GTJUCWGHYQSFFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.